![molecular formula C17H21BrN2O3S B4537728 5-(3-bromo-4,5-diethoxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4537728.png)
5-(3-bromo-4,5-diethoxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
Description
Synthesis Analysis
The synthesis of compounds similar to 5-(3-bromo-4,5-diethoxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone often involves condensation reactions, where key intermediates like thiazolidinones or imidazolidinones react with aldehydes under reflux conditions. For instance, Patel et al. (2010) described the preparation of related thiazolidin-4-ones by refluxing specific imidazolones with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to 5-(3-bromo-4,5-diethoxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is characterized by a thioxoimidazolidinone core, often with substituents that influence its chemical behavior. Delgado et al. (2005) analyzed similar structures, noting significant angles at the methine carbon connecting the two rings, influencing the compound's conformation and reactivity (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds typically involves reactions at the thioxo or imidazolidinone groups, with bromination being a common modification to introduce bromo substituents. Chun (2008) discussed the bromination of related thiazolidinediones, a process that can be applied to introduce bromo groups into the benzylidene portion, enhancing the compound's reactivity (Chun, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. Zhu and Qiu (2011) characterized similar Schiff bases, providing insights into the crystal structure and intermolecular interactions, which are vital for predicting the physical properties of related compounds (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the compound. Studies like those conducted by Atamanyuk et al. (2014) on thioxothiazolidinone derivatives highlight the versatility and reactivity of these cores, suggesting similar properties for 5-(3-bromo-4,5-diethoxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).
properties
IUPAC Name |
(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3S/c1-5-20-16(21)13(19(4)17(20)24)9-11-8-12(18)15(23-7-3)14(10-11)22-6-2/h8-10H,5-7H2,1-4H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHRKAOYZLLPOW-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC)OCC)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC)OCC)/N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-ethyl-1-methyl-2-thioxoimidazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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